molecular formula C36H45BrN4O6 B032604 Jasplakinolide CAS No. 102396-24-7

Jasplakinolide

Cat. No. B032604
CAS RN: 102396-24-7
M. Wt: 709.7 g/mol
InChI Key: GQWYWHOHRVVHAP-DHKPLNAMSA-N
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Description

Jasplakinolide is a cyclo-depsipeptide that is commonly used as an actin filament polymerizing and stabilizing drug . It was originally isolated from a marine sponge and is now commercially available . Jasplakinolide is membrane permeable, making it a commonly used tool in cell biology when actin filament stabilization or polymerization needs to be achieved . This may be the case in studies on morphogenesis, motility, organelle movement, or when apoptosis has to be induced . Its use as a potent anticancer drug is also discussed .


Synthesis Analysis

The synthesis of Jasplakinolide involves a focused library of Jasplakinolide analogs with a 1,2,3-triazole in place of an E-configured double bond . This process features the Cu(I) catalyzed azide-alkyne cycloaddition reaction as an efficient macrocyclization tool .


Molecular Structure Analysis

The molecular formula of Jasplakinolide is C36H45BrN4O6 . It is a cyclodepsipeptide and a member of phenols .


Chemical Reactions Analysis

Jasplakinolide potently induces actin polymerization by stimulating actin filament nucleation and competes with phalloidin for actin binding . In vitro, it has been shown to induce actin polymerization .


Physical And Chemical Properties Analysis

Jasplakinolide has a molecular weight of 709.7 g/mol . It is a cyclodepsipeptide and a member of phenols .

Scientific Research Applications

Actin Polymerization

Jasplakinolide is a commonly used actin filament polymerizing and stabilizing drug . It promotes actin polymerization, which is crucial in various cellular processes such as exo- and endocytosis, organelle motions and maintenance of organelle distribution, motility, cell division, and cytoplasmic streaming .

Cell Morphogenesis

Jasplakinolide plays a significant role in studies on morphogenesis . By stabilizing or promoting the polymerization of actin filaments, it influences the shape and structure of cells .

Motility Studies

The actin system, which Jasplakinolide influences, is involved in cell motility . Therefore, Jasplakinolide is used in research to study cell movements .

Organelle Movement

Jasplakinolide’s effect on the actin system also impacts organelle movement within cells . This makes it a useful tool in studying intracellular dynamics .

Apoptosis Induction

Jasplakinolide has been reported to induce apoptosis . This property makes it a valuable tool in studying programmed cell death .

Anticancer Research

Jasplakinolide’s use as a potent anticancer drug is discussed . It has been found to decrease the proliferation of MDA-MB-231 cells, a type of breast cancer cell, in both dose and time-dependent manner .

Cell Adhesion Studies

Jasplakinolide is useful for investigating cell processes mediated by actin polymerization and depolymerization, such as cell adhesion .

Endocytosis and Vesicle Sorting

Jasplakinolide is also used in research related to endocytosis, and vesicle sorting and release . These processes are crucial for the internalization of extracellular molecules and the transport of intracellular molecules, respectively .

properties

IUPAC Name

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15+/t21-,22-,23-,24-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWYWHOHRVVHAP-DHKPLNAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45BrN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893487
Record name Jasplakinolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jasplakinolide

CAS RN

102396-24-7
Record name jasplakinolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Jasplakinolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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